N'-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide
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Overview
Description
N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with 2-(benzyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide:
Hydrazides: A broad class of compounds with diverse biological activities.
Uniqueness
N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other hydrazides.
Properties
CAS No. |
477730-76-0 |
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Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-11-5-7-13-21(19)28-16-22(26)25-24-14-18-10-4-6-12-20(18)27-15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,25,26)/b24-14+ |
InChI Key |
ZAHIQLYMMTWFGB-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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